Kinase Inhibition Potency: 6-Hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide vs. 6-Hydroxy-N-[4-(pyridin-2-yl)thiazol-2-yl] Analog
The 6-hydroxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide analog (CAS 2034226-61-2), which bears an additional 4-pyridyl substituent on the thiazole ring, has demonstrated potent inhibitory activity against FLT3 and JAK2 kinases with IC₅₀ values in the nanomolar range in vitro [1]. The target compound 6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide (CAS 2034577-48-3) lacks this pyridyl extension, presenting an unsubstituted thiazole. Class-level SAR from thiazole-pyrimidine amide series indicates that removal of aryl substituents from the thiazole ring reduces molecular weight by approximately 77 Da (299.31 → 222.23 g/mol) and is predicted to alter kinase selectivity by modifying the hinge-binding pharmacophore geometry [2]. This structural simplification may favor engagement of kinase targets with sterically constrained ATP pockets where the bulkier 4-pyridyl analog is excluded.
| Evidence Dimension | Kinase inhibitory activity (FLT3/JAK2) |
|---|---|
| Target Compound Data | Not directly reported in primary literature; predicted to retain kinase-binding capacity based on conserved pyrimidine-4-carboxamide pharmacophore [2] |
| Comparator Or Baseline | 6-Hydroxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide (CAS 2034226-61-2): IC₅₀ in nanomolar range against FLT3 and JAK2 kinases [1] |
| Quantified Difference | Molecular weight reduction: ΔMW = -77.08 g/mol; loss of pyridyl π-stacking motif |
| Conditions | In vitro kinase inhibition assays; recombinant kinase domains; cell-free biochemical assays |
Why This Matters
The absence of the 4-pyridyl substituent reduces molecular weight and lipophilicity, which may improve solubility and offer a differentiated kinase selectivity window for screening campaigns targeting sterically restricted ATP sites.
- [1] Kuujia.com. 6-Hydroxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide (CAS 2034226-61-2): In vitro kinase inhibition data. Product Technical Datasheet. View Source
- [2] Abolibda, T.Z., El-Sayed, A.A.A., Farag, B., et al. Novel thiazolyl-pyrimidine derivatives as potential anticancer agents: Synthesis, biological evaluation, and molecular docking studies. Results in Chemistry, 2025, 102008. View Source
